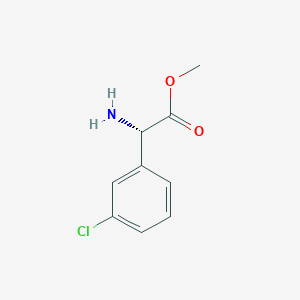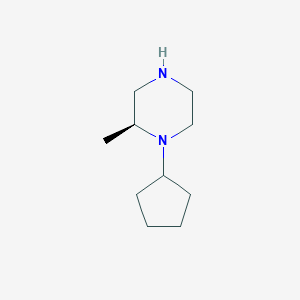
(S)-1-Cyclopentyl-2-methyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Cyclopentyl-2-methylpiperazine is a chiral piperazine derivative with a cyclopentyl group attached to the nitrogen atom and a methyl group attached to the second carbon of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopentyl-2-methylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with 2-methylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Cyclopentyl-2-methylpiperazine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopentyl-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
(S)-1-Cyclopentyl-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopentyl-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentylpiperazine: Lacks the methyl group on the piperazine ring.
2-Methylpiperazine: Lacks the cyclopentyl group.
N-Methylpiperazine: Has a methyl group on the nitrogen atom instead of the second carbon.
Uniqueness
(S)-1-Cyclopentyl-2-methylpiperazine is unique due to its specific chiral configuration and the presence of both cyclopentyl and methyl groups. This combination of structural features can result in distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2S)-1-cyclopentyl-2-methylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-9-8-11-6-7-12(9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
ASZIXIGBMYHICX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2CCCC2 |
Canonical SMILES |
CC1CNCCN1C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


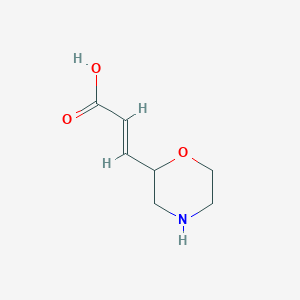
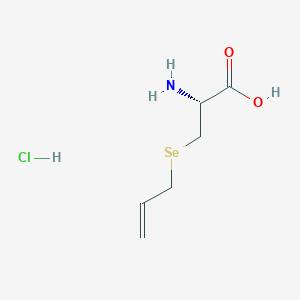
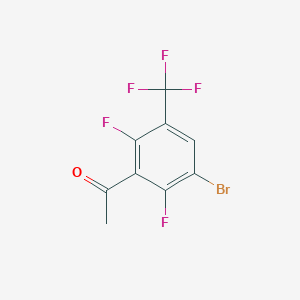
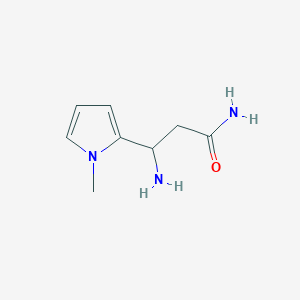
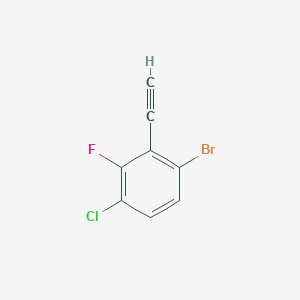
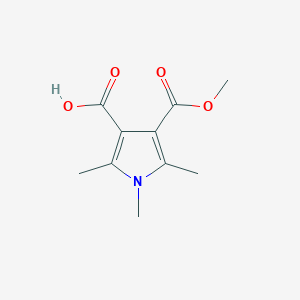

![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
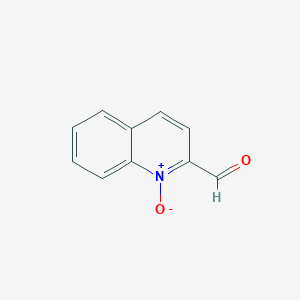
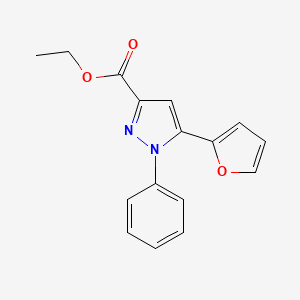
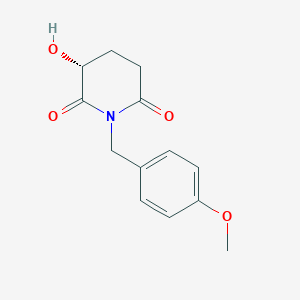
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
